5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile
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Overview
Description
5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile is an organic compound with the molecular formula C13H16BrNO It is characterized by a bromine atom and two methyl groups attached to a phenoxy ring, which is further connected to a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile typically involves the reaction of 4-bromo-3,5-dimethylphenol with 5-bromopentanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The phenoxy ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of primary amines from the nitrile group.
Scientific Research Applications
5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the nitrile group can act as an electrophilic site for nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylbenzonitrile: Similar structure but lacks the pentanenitrile chain.
4-Bromo-3,5-dimethylbenzaldehyde: Contains an aldehyde group instead of the nitrile group.
4-Bromo-3,5-dimethylphenol: Contains a hydroxyl group instead of the phenoxy and nitrile groups.
Uniqueness
5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile is unique due to the combination of its phenoxy and nitrile functionalities, which provide distinct reactivity and potential applications compared to its analogs. The presence of the pentanenitrile chain also imparts unique physical and chemical properties, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
5-(4-bromo-3,5-dimethylphenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-8-12(9-11(2)13(10)14)16-7-5-3-4-6-15/h8-9H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYCAYJAMXCMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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